![molecular formula C16H15NO3 B2670893 N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411222-10-9](/img/structure/B2670893.png)
N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide, also known as PHX-3, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the oxirane family and has a molecular weight of 303.36 g/mol.
Mécanisme D'action
The mechanism of action of N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide involves the inhibition of DNA synthesis and cell division, leading to the suppression of cancer cell growth. It has been shown to target the microtubule network, which is essential for cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can cause significant side effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide, including further investigation into its mechanism of action and potential use in combination with other cancer treatments. Additionally, the development of more water-soluble derivatives of this compound could improve its efficacy in certain experiments. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide involves the reaction between 2-phenoxybenzyl chloride and glycine ethyl ester, followed by the addition of sodium hydroxide and epichlorohydrin. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide has been studied for its potential use in various scientific research applications, including cancer research and drug development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
N-[(2-phenoxyphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(15-11-19-15)17-10-12-6-4-5-9-14(12)20-13-7-2-1-3-8-13/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOYYDIWHXRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
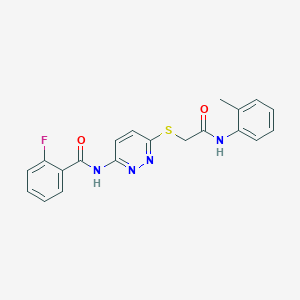
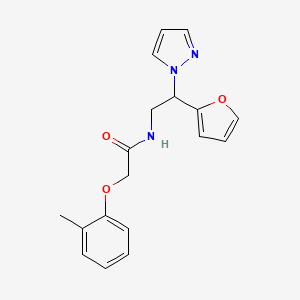
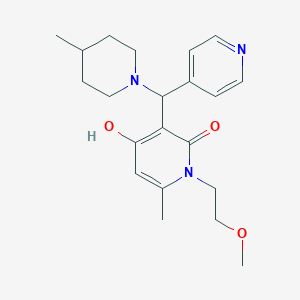
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)


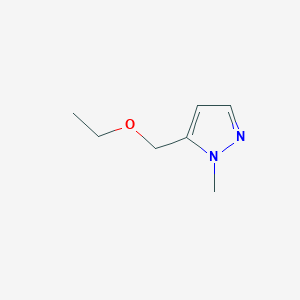

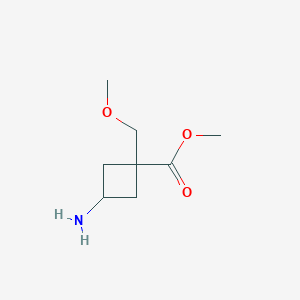
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2670830.png)
